molecular formula C15H12ClNO B3145253 (2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one CAS No. 569646-59-9

(2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B3145253
CAS No.: 569646-59-9
M. Wt: 257.71 g/mol
InChI Key: WEQIGXKAIRDXHQ-XCVCLJGOSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone scaffold with a 4-aminophenyl group at the ketone position and a 4-chlorophenyl substituent at the β-position. Its molecular formula is $ \text{C}{15}\text{H}{12}\text{ClNO} $, with a molecular weight of 257.72 g/mol. Chalcones of this class are synthesized via Claisen-Schmidt condensation and are studied for their biological activities, including antifungal, antimalarial, and enzyme inhibition properties .

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H,17H2/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQIGXKAIRDXHQ-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 4-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Antifungal Activity

The target compound exhibits potent antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL), outperforming analogues like (2E)-1-(4’-aminophenyl)-3-(phenyl)-prop-2-en-1-one (MIC = 0.07 µg/mL for some strains). The 4-chlorophenyl group enhances lipophilicity and target binding compared to non-halogenated derivatives .

Antimalarial Potential

Chalcones with a 4-aminophenyl group, such as (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, inhibit Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) by 50%. The amino group facilitates electrostatic interactions with the enzyme, suggesting that the target compound’s 4-amino substituent may contribute similarly, though its 4-chloro group could modulate potency .

Monoamine Oxidase (MAO) Inhibition

Unlike (2E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one (P16), a selective MAO-B inhibitor ($ K_i = 0.11 \, \mu\text{M} $), the target compound’s 4-aminophenyl group may shift selectivity. Halogenated derivatives often exhibit enhanced blood-brain barrier penetration, but the amino group’s polarity could limit this effect .

Substituent Effects on Physicochemical Properties

Compound Substituent (R1) Substituent (R2) LogP* Activity Highlight
Target Compound 4-NH₂ 4-Cl 3.2 Antifungal (MIC = 0.07 µg/mL)
(E)-1-(2-Aminophenyl)-3-(4-Cl-phenyl) 2-NH₂ 4-Cl 3.5 Reduced solubility, lower bioactivity
(E)-1-(4-Cl-phenyl)-3-(4-MeO-phenyl) H 4-Cl, 4-OMe 2.8 Antimalarial (38–50% inhibition)
(E)-1-(4-Cl-phenyl)-3-(4-Et-phenyl) H 4-Cl, 4-Et 4.1 MAO-B inhibition ($ K_i = 0.11 \, \mu\text{M} $)

*Calculated using ChemDraw.

  • 4-Amino vs. 2-Amino Substitution: The 4-aminophenyl group in the target compound improves hydrogen bonding with biological targets compared to the sterically hindered 2-aminophenyl isomer .
  • Chlorine vs. Methoxy/Et Groups : The 4-chloro substituent increases electronegativity and membrane permeability relative to methoxy or ethyl groups, enhancing antifungal activity .

Computational and Spectroscopic Insights

Docking studies suggest the 4-aminophenyl group forms electrostatic interactions with PfFNR’s active site, while the 4-chlorophenyl moiety engages in hydrophobic contacts . Spectroscopic analyses (FT-IR, NMR) of analogues like (2E)-1-(4-chlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one confirm enone conjugation (C=O stretch ~1650 cm⁻¹) and substituent-dependent UV-Vis absorption .

Biological Activity

(2E)-1-(4-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a chlorophenyl moiety, contributing to its potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₂ClNO
  • Molecular Weight : 257.715 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 457.5 ± 45.0 °C
  • Flash Point : 230.5 ± 28.7 °C
  • LogP : 3.78

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines, including cervical HeLa, acute promyelocytic leukemia HL-60, and gastric adenocarcinoma AGS cells.

In a study published in Molecules, the compound exhibited IC₅₀ values ranging from 0.89 to 9.63 µg/mL across different cancer cell lines. Notably, at a concentration of 10 µg/mL, late apoptotic and dead cell percentages increased significantly, indicating a strong induction of apoptosis:

Concentration (µg/mL)Late Apoptotic Cells (%)Dead Cells (%)
533.92 ± 3.0518.28 ± 1.80
1049.90 ± 2.0722.16 ± 2.04

The mechanism of action involves the arrest of the cell cycle in the subG0 phase and depolarization of the mitochondrial membrane, leading to activation of caspases - specifically caspase-8 and -9, which are critical mediators in the apoptotic pathway .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In a comparative study of monomeric alkaloids, this compound demonstrated effective antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli . The compound's structure suggests that electron-withdrawing and electron-donating groups enhance its antibacterial potency.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity; apoptosis induction
AntibacterialEffective against S. aureus and E. coli
AntifungalLimited data; further investigation required

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, and what key reagents/conditions are required?

  • Answer : The compound is typically synthesized via Claisen-Schmidt condensation. A ketone (e.g., 4-aminoacetophenone) reacts with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) under alkaline conditions (e.g., NaOH/ethanol). Catalytic amounts of acetic acid may enhance yield. Reaction monitoring via TLC and purification by recrystallization (e.g., ethanol) are critical steps .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

  • Answer :

  • FT-IR : Confirm the enone system (C=O stretch ~1660–1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
  • ¹H/¹³C NMR : Key signals include the α,β-unsaturated ketone protons (δ 6.5–8.0 ppm, J ≈ 15–16 Hz for trans coupling) and aromatic protons from substituents (4-Cl and 4-NH₂ groups).
  • UV-Vis : π→π* transitions of the conjugated enone system (~250–300 nm) .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

  • Answer : Single-crystal XRD provides bond lengths (e.g., C=O: ~1.22 Å), dihedral angles between aromatic rings, and confirmation of the E-configuration. For example, the C=C bond length (~1.33 Å) and torsion angles (e.g., 170–180°) validate the trans stereochemistry .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental data in studying electronic properties?

  • Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and hyperpolarizability (for nonlinear optics). For example, a small HOMO-LUMO gap (<4 eV) suggests high reactivity, while large β values indicate potential for optical applications .

Q. What experimental strategies can address contradictions between spectroscopic and computational data?

  • Answer :

  • Case 1 : If DFT-predicted IR frequencies deviate from experimental data, refine basis sets or include solvent effects (e.g., polarizable continuum models).
  • Case 2 : For NMR shifts, apply gauge-independent atomic orbital (GIAO) methods and cross-validate with substituent-specific chemical shift databases .

Q. How to design antimicrobial activity assays for this compound, and what controls are critical?

  • Answer : Use the agar dilution method against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Prepare serial dilutions (1–256 µg/mL) with DMSO controls. Measure MIC (minimum inhibitory concentration) and compare to standard antibiotics (e.g., ampicillin). Include cytotoxicity assays (e.g., MTT on mammalian cells) to confirm selectivity .

Q. What structural modifications could enhance bioactivity or optical properties?

  • Answer :

  • Introduce electron-withdrawing groups (e.g., -NO₂) on the 4-chlorophenyl ring to increase electrophilicity.
  • Replace NH₂ with -OH for hydrogen-bonding interactions in crystal packing (improves nonlinear optical response) .

Methodological Tables

Table 1 : Key XRD Parameters for Structural Validation

ParameterValueReference
C=O Bond Length1.22 Å
C=C Bond Length1.33 Å
Dihedral Angle (Aromatic Rings)172°

Table 2 : Antimicrobial Activity Assay Design

ComponentDetails
Test OrganismsS. aureus (ATCC 25923), E. coli (ATCC 25922)
Concentration Range1–256 µg/mL in Mueller-Hinton agar
Positive ControlAmpicillin (10 µg/mL)
Solvent ControlDMSO (1% v/v)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

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